Lomustine
Beschreibung
Overview of Lomustine as an Alkylating Nitrosourea (B86855) Compound
This compound is a highly lipophilic nitrosourea compound drugbank.comcancercareontario.ca. As an alkylating agent, its primary mechanism involves the transfer of alkyl groups to DNA, which is crucial for its cytotoxic effects on cancer cells patsnap.compatsnap.com. Upon administration, this compound undergoes hydrolysis in vivo to form reactive metabolites drugbank.comcancercareontario.ca. These metabolites are capable of alkylating and cross-linking DNA and RNA, particularly at the O6 position of guanine (B1146940) bases drugbank.compatsnap.com. This modification disrupts normal base-pairing during DNA replication and transcription, leading to mutations, strand breaks, and ultimately, programmed cell death (apoptosis) patsnap.com.
Beyond DNA alkylation, this compound can also form interstrand cross-links, preventing the separation of the DNA double helix and impeding essential cellular processes like replication and transcription patsnap.com. Another biological effect includes the inhibition of DNA synthesis drugbank.com. Nitrosoureas, in general, tend to lack cross-resistance with other types of alkylating agents drugbank.com. This compound may also inhibit enzymatic processes through the carbamoylation of amino acids in proteins, although the clinical significance of this activity is not fully understood wikipedia.orgfrontiersin.orguzh.ch.
A key characteristic of this compound is its high lipid solubility, which allows it to cross the blood-brain barrier patsnap.comwikipedia.org. This property is particularly important for its use in treating brain tumors patsnap.comwikipedia.org.
Historical Context and FDA Approval in Oncology
This compound was approved by the FDA in 1976 for the treatment of high-grade gliomas wikipedia.orgnih.gov. Historically, this compound, either alone or in combination with other chemotherapeutic drugs, served as a standard of care following surgery and/or radiation for certain cancers until the early twenty-first century wikipedia.org. Its approval also extended to the treatment of progressive Hodgkin's lymphoma in combination with other chemotherapies after initial treatment failure wikipedia.org.
The manufacturing and availability of this compound have seen changes over time. Prior to 2013, it was manufactured by Bristol-Myers Squibb as CeeNU, but in limited quantities gleostine.com. Subsequently, NextSource Pharma acquired the manufacturing rights and relaunched the product under the brand name Gleostine gleostine.com.
Significance in Contemporary Cancer Research
This compound continues to hold significance in contemporary cancer research, particularly in the context of brain tumors and certain lymphomas wikipedia.orgclinicaltrials.eu. It is currently approved in the United States for recurrent high-grade gliomas wikipedia.org. In Europe, it is frequently used as a control arm in trials for recurrent glioblastoma multiforme wikipedia.org.
This compound is also being studied in clinical trials for other cancer types, including anaplastic astrocytoma and non-small cell lung cancer clinicaltrials.eu. Ongoing clinical trials are investigating this compound in various combinations and for different indications, including newly diagnosed and recurrent glioblastoma, medulloblastoma, and other brain tumors cancer.gov. These studies aim to evaluate its safety and effectiveness, sometimes in combination with novel agents or approaches trials.eumskcc.org.
The role of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) in resistance to nitrosoureas like this compound is also an area of ongoing research patsnap.comresearchgate.netnih.gov. High levels of MGMT can repair the DNA lesions caused by this compound, potentially leading to reduced efficacy patsnap.comnih.gov.
Contemporary research involving this compound often focuses on improving outcomes in recurrent glioblastoma, where it remains a commonly used agent uzh.chnih.gov. While class I evidence may be limited, this compound is widely considered a standard treatment option in this setting and is used as a comparator in clinical trials uzh.chnih.gov.
Table 1: Summary of this compound's Role and Mechanism
| Feature | Description |
| Chemical Class | Alkylating Nitrosourea |
| Primary Mechanism | Alkylation and cross-linking of DNA and RNA, particularly at O6-guanine. |
| Key Property | Highly lipid-soluble, crosses blood-brain barrier. |
| FDA Approval (Initial) | 1976 (High-grade gliomas) wikipedia.orgnih.gov |
| Current US Indication | Recurrent high-grade gliomas, progressive Hodgkin's lymphoma (in combination) wikipedia.org |
| Significance in Research | Used in recurrent glioblastoma trials (often as control), investigated in combinations and other cancers. |
Table 2: Examples of Cancer Types Investigated with this compound in Clinical Trials
| Cancer Type | Research Focus Examples |
| Glioblastoma (Recurrent) | Combination therapies (e.g., with bevacizumab, L19TNF), reirradiation. clinicaltrials.eunih.govtrials.eumskcc.orgnih.gov |
| Glioblastoma (Newly Diagnosed) | Combination with temozolomide (B1682018) and radiation (MGMT methylated tumors). cancer.gov |
| Anaplastic Astrocytoma | Treatment of recurrent disease. clinicaltrials.eu |
| Medulloblastoma | As part of combination regimens, studies on reducing treatment-related toxicity. cancer.govnih.gov |
| Non-Small Cell Lung Cancer | Investigated in advanced stages. clinicaltrials.eu |
| Hodgkin's Lymphoma | As a second-line option in combination therapy. wikipedia.org |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023222 | |
| Record name | Lomustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |
| Record name | Lomustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Solid, Yellow powder | |
CAS No. |
13010-47-4 | |
| Record name | Lomustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomustine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lomustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lomustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lomustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lomustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88-90 °C, 90 °C, 88 - 90 °C | |
| Record name | Lomustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action
DNA Alkylation and Cross-linking
Lomustine undergoes metabolic activation in the liver to form reactive intermediates patsnap.comlgmpharma.comnih.gov. These intermediates are electrophilic and attack nucleophilic sites on DNA and RNA, forming alkylated products wikipedia.orgnih.gov.
Induction of DNA Damage at O6-position of Guanine (B1146940)
A significant cytotoxic action of this compound is the alkylation of DNA at the O6 position of guanine patsnap.comdrugbank.comlgmpharma.comnih.gov. While the N7 position of guanine is the most reactive site for many alkylating agents, the O6 position is particularly important for the mutagenic and carcinogenic potential of these compounds nih.gov. Alkylation at the O6 position of guanine disrupts normal base pairing during DNA replication and transcription, which can lead to mutations and strand breaks patsnap.com. The formation of O6-alkylguanine adducts is considered a critical type of DNA alkylation damage mdpi.com.
Interstrand and Intrastrand Cross-links in DNA
This compound is a bifunctional alkylating agent capable of forming cross-links in DNA iiab.mewikipedia.orgcancercareontario.ca. It can form interstrand cross-links (ICLs) by binding to two guanine bases on opposite DNA strands patsnap.comnih.gov. These ICLs are particularly toxic because they prevent the separation of the DNA double helix, which is essential for processes like replication and transcription patsnap.comamegroups.org. This compound can also induce intrastrand cross-links, which occur between nucleotide residues on the same DNA strand nih.govmedchemexpress.com. Unrepaired ICLs can lead to stalled DNA replication forks and ultimately trigger cell death, including apoptosis patsnap.comnih.govnih.govamegroups.org.
Alkylation of DNA and RNA
This compound and its reactive metabolites alkylate both DNA and RNA iiab.mewikipedia.orgdrugbank.comlgmpharma.comcancercareontario.cataylorandfrancis.comrnceus.com. This alkylation primarily occurs at nucleophilic sites on the nitrogenous bases wikipedia.orgresearchgate.netnih.gov. The alkylation of DNA, particularly at the O6 position of guanine, is considered a primary mechanism for this compound's efficacy patsnap.comdrugbank.comlgmpharma.comnih.gov. Alkylation of RNA can also interfere with its function drugbank.comlgmpharma.com.
Inhibition of Nucleic Acid Synthesis
Beyond direct DNA damage, this compound also inhibits the synthesis of nucleic acids. wikipedia.orgcancercareontario.cadrugbank.comlgmpharma.comcancercareontario.ca.
Disruption of DNA Replication and Repair Mechanisms
The alkylation and cross-linking of DNA by this compound directly disrupt DNA replication patsnap.comresearchgate.netrnceus.com. The formation of cross-links acts as a physical block to the replication machinery patsnap.comamegroups.org. Cells have intricate DNA repair systems to counteract alkylation damage, but this compound can overwhelm these pathways patsnap.com. The O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme is particularly relevant as it repairs alkylated O6-guanine lesions patsnap.comnih.govresearchgate.net. However, high concentrations of this compound can saturate MGMT, rendering it ineffective and allowing the cytotoxic effects to manifest patsnap.com. Disruption of DNA repair mechanisms contributes to the accumulation of DNA damage and subsequent cell death patsnap.com. Alkylating agents like this compound form adducts that inhibit DNA replication chegg.com.
Cell Cycle Specificity and Effects
This compound is generally considered a cell cycle non-specific drug, meaning it can affect cancer cells during any phase of the cell cycle, including when they are at rest. wikipedia.orgdrugbank.comtaylorandfrancis.comzeelabpharmacy.com However, some research indicates that it may exhibit some cell phase specificity, with effects observed in the S and G2 phases of the cell cycle. drugbank.comtaylorandfrancis.com Studies have shown that this compound can inhibit cell proliferation through G2/M cell cycle arrest in certain cell lines. researchgate.netcancerindex.org This arrest may involve the upregulation of proteins like p16, which can bind to CDK4 and CDK6, inhibiting cyclin D and consequently arresting the cell cycle. researchgate.net
Research on medulloblastoma cells has provided insights into the cell cycle effects of this compound. While vincristine (B1662923) induced cell cycle delay in both normal and medulloblastoma cells at the G2/M phase, the effect of this compound on the cell cycle was observed to be specific for medulloblastoma cells in one study. nih.gov Furthermore, this compound treatment has been shown to lead to growth arrest in the G2/M cell cycle stage in glioblastoma cell lines. cancerindex.org
Pharmacology and Metabolism
Bioactivation and Metabolite Formation
Lomustine, a highly lipophilic compound, undergoes significant metabolism in the liver following oral administration. bccancer.bc.cadrugbank.comcancercareontario.ca This metabolic process is crucial for its cytotoxic activity, as it leads to the formation of reactive intermediates and various metabolites. drugbank.comcancercareontario.ca
Formation of Hydroxylated Metabolites (e.g., trans-4-hydroxythis compound, cis-4-hydroxythis compound)
A key metabolic pathway for this compound involves hydroxylation, primarily at the 4'-position of the cyclohexyl ring. mdpi.comresearchgate.net This process results in the formation of isomeric hydroxylated metabolites, predominantly trans-4-hydroxythis compound and cis-4-hydroxythis compound. mdpi.comresearchgate.netresearchgate.net Studies in various animal species, including humans and dogs, have shown that trans-4-hydroxythis compound is typically the major metabolite, while cis-4-hydroxythis compound is a minor one. mdpi.comresearchgate.netillinois.edu
Comparative Cytotoxicity of Metabolites
Research has investigated the comparative cytotoxicity of this compound and its hydroxylated metabolites, trans-4-hydroxythis compound and cis-4-hydroxythis compound. While some reports suggested that the 4'-hydroxylation products might possess enhanced alkylating activity and reduced toxicity compared to the parent compound, leading to a better therapeutic index mdpi.comillinois.edu, comparative cytotoxicity studies in canine lymphoma cell lines (17-71 and GL-1) showed no significant difference in cytotoxicity between this compound and its trans-4 and cis-4 metabolites. mdpi.comresearchgate.netillinois.edu These studies indicated a concentration- and time-dependent cell killing effect for all three compounds. mdpi.comresearchgate.net Alkylation is considered the primary mechanism for this compound's efficacy, while carbamylation has been linked to side effects such as hepatotoxicity. nih.govillinois.edu this compound has demonstrated a greater extent of carbamylation in canine hepatocytes and lymphoma cell lines compared to its metabolites, which showed similar carbamylation levels to each other. nih.gov
Distribution and Blood-Brain Barrier Permeation
This compound is characterized by its high lipid solubility, a property that facilitates its rapid and extensive tissue distribution, including its ability to cross the blood-brain barrier (BBB). wikipedia.orgbccancer.bc.cadrugbank.comcancercareontario.camims.comfda.gov This characteristic is particularly important for its use in treating brain tumors, as it allows the drug to reach therapeutic concentrations within the central nervous system (CNS). wikipedia.orgbccancer.bc.camims.com Studies have shown that concentrations of this compound metabolites in the cerebrospinal fluid (CSF) can reach or exceed 50% of concurrent plasma concentrations. bccancer.bc.cacancercareontario.ca The lipophilic nature of this compound is a key factor in its brain penetrance, enabling it to diffuse across the lipid-rich membranes of the BBB. wikipedia.orgnih.gov
Elimination Pathways
This compound and its metabolites are primarily eliminated from the body through renal excretion. bccancer.bc.cacancercareontario.cadrugs.com Following oral administration, approximately 50% of the administered radioactivity is excreted in the urine in the form of degradation products within 24 hours. drugbank.comcancercareontario.cafda.gov Less than 5% of the dose is eliminated in the feces. bccancer.bc.cacancercareontario.ca The terminal half-life of this compound metabolites in serum ranges from 16 to 48 hours. bccancer.bc.cadrugbank.comcancercareontario.cafda.govdrugs.com
Enzyme Involvement in Metabolism (e.g., CYP2C19, CYP2D6, CYP3A4)
This compound is extensively metabolized by the hepatic microsomal enzyme oxidation system, which includes cytochrome P450 (CYP) enzymes. cancercareontario.canih.govcabidigitallibrary.org Animal studies suggest that CYP2C19, CYP2D6, and CYP3A4 are involved in the metabolism of this compound. cancercareontario.cadrugsporphyria.net this compound is considered a major substrate of CYP2D6 and a weak inhibitor of CYP2D6 and CYP3A4. swagcanceralliance.nhs.uk In vitro studies using human liver microsomes have shown that this compound can significantly inhibit the biotransformation of CYP3A4 substrates like vinblastine (B1199706) and vindesine. drugsporphyria.net Hepatic metabolism gives rise to both active and inactive metabolites. bccancer.bc.cacancercareontario.ca
Mechanisms of Drug Resistance
DNA Repair Mechanisms
DNA repair mechanisms play a crucial role in the development of resistance to lomustine by mitigating the cytotoxic effects of the DNA lesions it creates.
O6-alkylguanine DNA Alkyltransferase (AGT/MGMT)-Mediated Repair
O6-alkylguanine DNA alkyltransferase, also known as MGMT or AGT, is a key enzyme involved in the repair of DNA damage induced by alkylating agents like this compound. taylorandfrancis.comfrontiersin.orgoaepublish.com this compound induces significant lesions, including the formation of O6-chloroethylguanine. frontiersin.org MGMT directly reverses this damage by transferring the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue on the enzyme itself, in a suicide mechanism that inactivates the MGMT protein. wikipedia.orguni-mainz.de High expression levels of MGMT in cancer cells lead to increased repair of the cytotoxic O6-alkylguanine lesions, thereby conferring resistance to this compound. taylorandfrancis.comfrontiersin.orgresearchgate.netnih.gov Studies have shown a correlation between the level of MGMT expression and the toxicity of this compound in human tumor cell lines. nih.gov The methylation status of the MGMT promoter is a significant factor influencing its expression; an unmethylated MGMT promoter is associated with higher MGMT expression and resistance to alkylating agents like temozolomide (B1682018) and potentially this compound. springermedizin.denih.govoaes.cc Conversely, MGMT promoter methylation, which leads to reduced MGMT expression, is associated with better responses to these agents. springermedizin.denih.gov
Mismatch Repair (MMR) Deficiency (e.g., hMSH2)
The Mismatch Repair (MMR) system is another crucial DNA repair pathway implicated in resistance to alkylating agents. While MMR primarily corrects base mismatches and small insertion/deletion loops that occur during DNA replication, it also plays a role in the processing of certain types of alkylation damage. oaepublish.comuzh.ch Deficiency in MMR, often due to alterations in genes like hMSH2 (MSH2), can lead to increased tolerance to the DNA damage induced by agents such as this compound. taylorandfrancis.comuzh.ch MMR-deficient cells may be less effective at recognizing and processing the aberrant base pairings that can arise from O6-alkylguanine lesions, contributing to drug resistance. uzh.chresearchgate.net Some research suggests that MMR status may be inversely related to the sensitivity against CCNU (this compound) in glioblastoma cells due to the repair of inter-strand crosslinks caused by bifunctional agents being handled by MMR. researchgate.netnih.gov
DNA Double-Strand Break Repair
This compound can induce DNA double cross-linking, which can ultimately lead to the formation of DNA double-strand breaks (DSBs), particularly during DNA replication. taylorandfrancis.commdpi.com The repair of these DSBs is critical for cell survival, and an efficient DSB repair capacity in cancer cells can contribute to this compound resistance. While the search results did not provide detailed mechanisms of DSB repair specifically in the context of this compound resistance, it is a general mechanism of resistance to DNA-damaging agents.
Role of Translesion Polymerases (e.g., POLH, Rev3L)
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that employs specialized DNA polymerases to replicate across damaged DNA templates that would otherwise stall the high-fidelity replicative polymerases. lidsen.commdpi.com While often error-prone, TLS allows cells to survive in the presence of DNA lesions. lidsen.commdpi.com Certain translesion polymerases, such as DNA polymerase η (POLH) and potentially those involving Rev3L (part of DNA polymerase ζ), have been implicated in resistance to DNA crosslinking agents, including this compound. aacrjournals.orgnih.govnih.govspandidos-publications.com Studies have shown that POLH can be upregulated in cancer cells treated with this compound and contributes to resistance against this drug, likely by participating in the repair or bypass of DNA damage induced by this compound. aacrjournals.orgnih.gov Attenuation of POLH expression has been shown to increase sensitivity to this compound. aacrjournals.orgnih.gov
DNA Damage Responses
Cells activate complex signaling networks, known as DNA damage responses (DDR), upon encountering DNA lesions. These responses can involve cell cycle arrest, activation of DNA repair pathways, and if the damage is irreparable, initiation of apoptosis or senescence. researchgate.net An effective DDR can allow cancer cells to repair this compound-induced DNA damage before it becomes lethal, contributing to resistance. While the search results mention DNA damage responses in the context of resistance to alkylating agents, detailed mechanisms specifically for this compound resistance via DDR were not extensively described. mdpi.com
IDH-1 and PARP-1 Involvement in Resistance
Isocitrate dehydrogenase 1 (IDH-1) and Poly(ADP-ribose) polymerase 1 (PARP-1) have also been implicated in the context of resistance to alkylating agents, including those used in the treatment of gliomas. mdpi.com While the precise mechanisms by which IDH-1 and PARP-1 influence this compound resistance were not fully elaborated in the provided search results, their involvement suggests potential links between cellular metabolism, DNA repair signaling, and drug response. Some studies indicate that PARP inhibitors are being explored in combination with alkylating agents, suggesting a role for PARP-1 in the cellular response to the DNA damage induced by these drugs. mdpi.comharvard.edumetabolomicsworkbench.orgdrpress.orgnih.gov
Clinical Efficacy and Research in Specific Malignancies
Neuro-Oncology Research
Lomustine is actively being studied in clinical trials to enhance its effectiveness against brain tumors. clinicaltrials.eu It is investigated for various types of cancer, with a primary focus on brain tumors, including glioblastoma (both newly diagnosed and recurrent), anaplastic astrocytoma, and medulloblastoma. clinicaltrials.eu
Glioblastoma Multiforme (GBM)
Glioblastoma Multiforme (GBM) is an aggressive type of brain cancer, and this compound is often utilized when the cancer recurs after initial treatment. clinicaltrials.eu
Many clinical trials are investigating this compound in combination with other treatments for GBM. clinicaltrials.eu For instance, it is being studied alongside reirradiation for recurrent glioblastoma. clinicaltrials.eu
The combination of this compound and bevacizumab has shown efficacy in treating GBM. nih.gov A meta-analysis of six clinical trials involving 1,095 patients found that the group treated with this compound and bevacizumab showed an improvement in OS, PFS, and 6-month PFS compared to control groups. nih.gov The meta-analysis reported an improvement in OS (MD = 1.37; 95% CI, 0.49–2.25; p = 0.002), PFS (MD = 0.23; 95% CI, 0.13–0.34; p < 0.00001), and 6-month PFS (RR = 2.29; 95% CI, 1.43–3.65; p = 0.0005) with the combination therapy. nih.gov Pooling 6-month PFS data from two studies showed that bevacizumab plus this compound improved the 6-month PFS (RR = 2.29; 95% CI, 1.43–3.65; p < 0.0005) compared with bevacizumab or this compound monotherapy groups. nih.gov Although a meta-analysis updated in December 2017 found that treatment with this compound plus bevacizumab prolonged PFS, it did not confer an OS advantage over monotherapies in patients with progressive GBM. researchgate.netdovepress.com However, a meta-analysis updated in June 2020 indicated that this compound plus bevacizumab can effectively increase OS, PFS, and 6-month PFS in patients with GBM. nih.gov The phase II BELOB study also suggested that the combination of bevacizumab and this compound showed superior efficacy compared with either agent alone in patients with recurrent glioblastoma. onclive.com
Interactive Data Table: Efficacy of this compound-Based Regimens in Recurrent GBM
| Regimen | Patient Population | Study Type | Overall Response Rate | Median PFS (months) | 6-Month PFS (%) | Median OS (months) |
| This compound (Single Agent) | Recurrent GBM (n=113) | Retrospective | 18.8% | 4.0 | 20.4 | 8.0 |
| This compound + Bevacizumab | Recurrent GBM (n=1095) | Meta-Analysis | Not specified | Improved (MD=0.23) | Improved (RR=2.29) | Improved (MD=1.37) |
| This compound + Temozolomide (B1682018) | Newly Diagnosed GBM (MGMT Methylated) | Phase III (CeTeG/NOA-09) | Not specified | Not specified | Not specified | 48.1 (vs 31.4 for TMZ alone) researchgate.net |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
MGMT promoter methylation status is a significant predictor of survival benefit from alkylating therapy, such as temozolomide, in GBM patients. nrgoncology.org This epigenetic silencing of the MGMT gene through promoter hypermethylation has emerged as a relevant predictor of therapeutic response in gliomas. researchgate.netelsevier.es MGMT promoter methylation status has been found to be a more reliable predictor of susceptibility to adjuvant therapy and prognosis in glioblastoma than MGMT protein or gene expression levels. elsevier.es Patients with a methylated MGMT promoter are likely to respond more robustly to temozolomide chemotherapy and have a significantly higher mean survival time when receiving adjuvant therapy. elsevier.esnih.gov Conversely, unmethylated MGMT promoter status might predict a lack of efficacy for temozolomide. nih.gov While the most compelling data for this compound in diffuse gliomas stem from combinations like PCV (procarbazine, CCNU, and vincristine) in IDH-mutant tumors, activity of this compound in recurrent glioblastoma is largely restricted to patients with tumors with MGMT promoter methylation. researchgate.net Studies investigating this compound-based chemotherapy in recurrent glioma patients have also examined the relationship between MGMT promoter methylation and treatment response. nih.gov
Combination Therapies for GBM
Anaplastic Astrocytoma
This compound can be used to treat anaplastic astrocytoma, particularly when it recurs after initial treatment. clinicaltrials.eu There is no standard therapy for recurrent anaplastic astrocytoma. nih.gov A retrospective study of 35 adults with temozolomide-refractory recurrent anaplastic astrocytoma treated with single-agent this compound reported a 6-month PFS of 40% and a 12-month PFS of 11.4%. nih.gov The median PFS was 4.5 months, and the median survival after the start of this compound was 9.5 months in this cohort. nih.gov
Interactive Data Table: Efficacy of this compound-Based Regimens in Recurrent Anaplastic Astrocytoma
| Regimen | Patient Population | Study Type | Median PFS (months) | 6-Month PFS (%) | 12-Month PFS (%) | Median OS (months) |
| This compound (Single Agent) | Recurrent TMZ-refractory AA (n=35) | Retrospective | 4.5 | 40.0 | 11.4 | 9.5 (after CCNU onset) nih.gov |
| This compound + Eflornithine | Recurrent Grade 3 IDH-Mutant Astrocytoma (n=194) | Phase III (STELLAR) | 15.8 | Not specified | Not specified | 34.9 (vs 23.5 for this compound alone) curetoday.comonclive.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Medulloblastoma
This compound is an anticancer agent that has been shown to be effective for the treatment of childhood medulloblastoma. researchgate.netnih.gov Medulloblastoma is the most common malignant brain tumor in children. iiarjournals.org When adjuvant chemotherapy including this compound, cisplatin, and vincristine (B1662923) is applied following radiotherapy, the rate of relapse in children with nondisseminated medulloblastoma can be significantly reduced. researchgate.netnih.gov Studies have shown that this compound, vincristine, cisplatin, and cyclophosphamide (B585), when taken individually, confer beneficial survival effects over craniospinal radiotherapy alone. nih.gov In vitro studies on medulloblastoma cell cultures have shown that this compound can trigger apoptosis and cell cycle delay. iiarjournals.orgiiarjournals.org The effect of this compound in inducing apoptosis varied among different medulloblastoma cell cultures. iiarjournals.orgiiarjournals.org Research is ongoing to identify potential therapeutic biomarkers, such as CTNNB1, STK15, and TRKC, that may correlate with the apoptotic response of medulloblastoma cells to this compound and vincristine. iiarjournals.org
Other Brain and Spinal Cord Tumors
This compound has demonstrated effectiveness in the treatment of certain brain and spinal cord tumors. Research indicates that this compound, in combination with procarbazine, has shown marked inhibition of neuroectodermal tumors, ependymomas, medulloblastoma, and astrocytic gliomas in some studies. unomaha.edunih.gov
In the context of childhood medulloblastoma, a neuroectodermal tumor of the cerebellum, this compound has been shown to be effective. unomaha.eduresearchgate.net When adjuvant chemotherapy, including this compound, cisplatin, and vincristine, is administered following radiotherapy, the rate of relapse in childhood medulloblastoma has been reported to decrease significantly. unomaha.edunih.govresearchgate.net
Studies also suggest that chemotherapy regimens including this compound, vincristine, cisplatin, and cyclophosphamide may offer beneficial survival effects compared to craniospinal radiotherapy alone in certain cases. unomaha.edu
| Study (Recurrent Glioblastoma) | Treatment Arm | 9-Month Overall Survival | Objective Response Rate |
|---|---|---|---|
| BELOB Phase II targetedonc.com | This compound | 43% | 5% |
| BELOB Phase II targetedonc.com | Bevacizumab | 38% | 38% |
| BELOB Phase II targetedonc.com | This compound + Bevacizumab | 59% | 34% |
Lymphoma Research
This compound has been investigated in the treatment of various types of lymphoma, including Hodgkin's lymphoma and canine lymphoma, as well as primary CNS lymphoma.
Hodgkin's Lymphoma (Refractory or Relapsed)
This compound has been studied as a treatment option for relapsed or refractory classical Hodgkin's lymphoma (HL). In studies from the 1980s, single-agent this compound showed response rates as high as 60% with a median duration of response of 4.5 months in patients with relapsed/refractory HL. nih.gov Some patients have shown responses lasting over 2 years. nih.gov
| Study (Relapsed/Refractory HL) | Regimen | Number of Patients | 5-Year OS | 5-Year PFS | Median Follow-up |
|---|---|---|---|---|---|
| ResearchGate researchgate.net | LACE | 67 | 68% | 64% | 67 months |
| Study (Relapsed/Refractory Lymphoma) | Regimen | Number of Patients (Total) | 3-Year OS (Total) | 3-Year PFS (Total) | 3-Year OS (HL) | 3-Year PFS (HL) | Median Follow-up |
|---|---|---|---|---|---|---|---|
| ResearchGate researchgate.net | LACE | 100 | 70% | 58% | 78% | 62% | 3 years |
Canine Lymphoma
This compound is considered an effective drug for cutaneous lymphoma in dogs. purdue.eduveterinaryclinicaltrials.org While many dogs with cutaneous T cell lymphoma (CTCL) show improvement with this compound alone, complete remission is achieved in a smaller percentage of cases. veterinaryclinicaltrials.org Combination chemotherapy protocols are often the standard for other forms of canine lymphoma, aiming for higher remission rates and durations. veterinaryclinicaltrials.org Research is exploring combining this compound with other agents, such as asparaginase, for canine CTCL to potentially improve efficacy. veterinaryclinicaltrials.orgstudypages.com
| Study (Canine Lymphoma) | Lymphoma Type | Regimen | Overall Response Rate | Complete Remission | Partial Remission | Median Duration of Response | Median Survival Time |
|---|---|---|---|---|---|---|---|
| CABI Digital Library cabidigitallibrary.org | Multicentric (First-line) | This compound + Prednisone | 53% | 6 | 3 | 39.5 days | 111.2 days |
| CABI Digital Library cabidigitallibrary.org | Cutaneous Epitheliotropic (ELSA) | This compound | 83% (n=46) | 15 | 23 | 94 days | Not specified |
| CABI Digital Library cabidigitallibrary.org | Cutaneous Epitheliotropic (ELSA) | This compound (Another study) | 78% (n=36) | 6 | 22 | Not specified | Not specified |
| PubMed nih.gov | High-grade T-cell (HGTCL) | LEOP | 100% | Not specified | Not specified | Not specified | 327 days |
| PubMed nih.gov | High-grade T-cell (HGTCL) | CEOP | 100% | Not specified | Not specified | Not specified | 155 days |
| Study (PCNSL) | Regimen | Patient Population | Objective Response Rate | Complete Response | Partial Response | Median OS | Median PFS |
|---|---|---|---|---|---|---|---|
| ResearchGate uzh.ch | MTX + Procarbazine + this compound | Not specified | Not specified | Not specified | Not specified | 15.4 months | Not specified |
| ResearchGate uzh.ch | R-MTX + Procarbazine + this compound | Not specified | Not specified | Not specified | Not specified | 17.5 months | Not specified |
| PubMed nih.gov | HD-MTX + this compound + Procarbazine + Steroids + IT Chemo | Elderly (n=50) | 48% | 42% | 6% | 14.3 months | Not specified |
| ResearchGate researchgate.net | Salvage PCV (Recurrent) | Immunocompetent (n=8) | 50% | 37.5% | 12.5% | 8 months | 7 months |
Other Solid Tumor Research
Non-Small Cell Lung Cancer
This compound has been explored in the treatment of non-small cell lung cancer (NSCLC). It is being investigated in clinical trials for advanced stages of this cancer. clinicaltrials.eu
| Study (SCLC - Oral Regimen) | Regimen | Patient Population | Overall Response Rate | Complete Response (2nd line) | Complete Response (3rd line) | Partial Response (2nd line) | Partial Response (3rd line) | Median Survival Time |
|---|---|---|---|---|---|---|---|---|
| PubMed nih.gov, CAPES capes.gov.br | This compound + Etoposide + Cyclophosphamide | Recurrent/Progressive (n=71) | 38% | 3 | 3 | 13 | 8 | 4.4 months |
Mast Cell Tumors (Veterinary Oncology)
This compound has demonstrated efficacy in the treatment of mast cell tumors (MCTs) in dogs and cats. In dogs with measurable MCTs, this compound as a single agent resulted in a 42% response rate in one study of 19 dogs. This included one complete response lasting 440 days and seven partial responses with a median duration of 77 days. Six dogs also had stable disease for a median of 78 days. The observed responses in bulky MCTs indicate the drug's activity against this tumor type and support its further investigation, potentially within multi-agent protocols. cabidigitallibrary.orgnih.gov
Research findings in canine mast cell tumors treated with this compound:
| Study (Canine MCT) | Number of Dogs | Response Rate (%) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median Duration of PR (days) | Median Duration of SD (days) | Median Overall Survival (days) |
| Rassnick et al., 1999 (Measurable MCT) cabidigitallibrary.orgnih.gov | 19 | 42 | 1 (duration 440 days) | 7 | 6 | 77 | 78 | Not specified for this group |
| Retrospective Study (High-grade, completely excised) nih.gov | 15 | Not specified for response rate of excised tumors | Not specified | Not specified | Not specified | Not specified | Not specified | 904 |
Research findings in feline mast cell tumors treated with this compound:
| Study (Feline MCT) | Number of Cats | Response Rate (CR + PR) (%) | Complete Response (CR) | Partial Response (PR) |
| Study cited in CABI Digital Library cabidigitallibrary.org | 38 | Not specified for overall cohort | 10 (cutaneous) + 9 (noncutaneous) | Included in response rate |
Histiocytic Sarcoma (Veterinary Oncology)
Research findings in canine histiocytic sarcoma treated with this compound:
| Study (Canine Histiocytic Sarcoma) | Number of Dogs | Disease Extent | Treatment | Overall Response Rate (%) | Median Survival Time (days) | Median Disease-Free Interval (days) | Median Time to Tumor Progression for Responders (days) |
| Study cited in DogCancer.com and PubMed dogcancer.comnih.gov | 59 (56 with gross disease) | Gross measurable or residual microscopic | This compound (single agent) | 46 (in dogs with gross disease) | 106 (all dogs) | Not specified | Not specified |
| Study cited in CABI Digital Library cabidigitallibrary.org | 16 | Localized (with aggressive local therapy + adjuvant) | This compound (adjuvant) | Not specified | 568 | 243 | Not specified |
| Cannon et al., 2015 nih.gov | 17 (15 with disseminated/metastatic) | Disseminated or metastatic | This compound + Doxorubicin (± Cyclophosphamide) | 58 | 185 | Not specified | 185 |
Canine Transmissible Venereal Tumor (CTVT)
This compound has been evaluated as a treatment option for Canine Transmissible Venereal Tumor (CTVT), particularly in cases that may be resistant to the standard treatment, vincristine sulfate. unesp.brcabidigitallibrary.orgbjvm.org.brresearchgate.netresearchgate.net A study involving twelve dogs with natural genital CTVT evaluated the therapeutic efficacy of this compound. Among these dogs, 8 out of 12 (66.6%) achieved complete remission, 1 out of 12 (8.33%) had a partial response, and 3 out of 12 (25%) had stable disease. unesp.brcabidigitallibrary.orgresearchgate.net This clinical study indicated that this compound may be a treatment option for CTVT. unesp.brcabidigitallibrary.orgresearchgate.net
In a case report of a vincristine-resistant CTVT in a female dog, complete remission was achieved after three doses of this compound. bjvm.org.brresearchgate.net The authors noted that while there were no prior studies specifically supporting this use, their decision was based on this compound's effectiveness against round cell tumors, a category to which CTVT belongs. bjvm.org.brresearchgate.net The results in this case suggested that this compound could be effective for vincristine-resistant CTVT. bjvm.org.brresearchgate.net
Research findings in Canine Transmissible Venereal Tumor (CTVT) treated with this compound:
| Study (Canine TVTC) | Number of Dogs | Treatment | Complete Remission (%) | Partial Response (%) | Stable Disease (%) |
| Study cited in CABI Digital Library and ResearchGate unesp.brcabidigitallibrary.orgresearchgate.net | 12 | This compound (single agent) | 66.6 | 8.33 | 25 |
| Case Report (Vincristine-resistant) bjvm.org.brresearchgate.net | 1 | This compound (single agent) | 100 | 0 | 0 |
Melanoma
Research into this compound's efficacy in treating melanoma in humans has included its use in combination chemotherapy regimens, particularly for metastatic melanoma. The combination of bleomycin, vincristine, this compound, and dacarbazine (B1669748) (BOLD) has been investigated. nih.govmdpi.com
A multicenter phase I/II study evaluated the combination of temozolomide and this compound in patients with cerebral metastases from malignant melanoma. In the phase II portion of the study, 20 patients were treated with the determined maximum-tolerated dose. No objective responses to therapy were observed in this group of patients. nih.govnih.gov The median survival from the start of chemotherapy was 2 months. nih.govnih.gov The study concluded that this combination did not demonstrate activity in melanoma with brain metastases and further evaluation was not warranted. nih.govnih.gov
Research findings in melanoma treated with this compound-containing regimens:
| Study (Melanoma) | Patient Population | Regimen | Number of Patients Evaluated for Response | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) |
| Phase I/II Study (Cerebral Metastases) nih.govnih.gov | Patients with cerebral metastases from malignant melanoma | Temozolomide + this compound | 20 (in Phase II) | 0 | Not specified | 2 |
| Study cited in Termedia termedia.pl | Advanced melanoma after failure of immunotherapy and BRAF/MEK inhibitors | Various chemotherapy regimens (including Bleomycin, Dacarbazine, this compound, Vincristine) | 124 (overall study) | 16.88 (overall for all regimens) | 2.75 (overall for all regimens) | 6 (overall for all regimens) |
| EORTC Multicentre Study (Metastatic Uveal Melanoma) | Patients with metastatic uveal melanoma | BOLD (Bleomycin, Vincristine, this compound, Dacarbazine) + Interferon alpha-2b | 24 | 0 | 1.9 | 10.6 |
Acute Myeloid Leukemia
This compound has been explored in the treatment of Acute Myeloid Leukemia (AML), particularly in older patients. The addition of this compound to conventional chemotherapy regimens has been investigated in clinical trials.
Another study analyzing the LAM-SA 2007 trial data suggested that the benefit of this compound in older AML patients with nonadverse chromosomal aberrations was particularly observed in a subgroup with intermediate cytogenetics and specific molecular markers (RUNX1, ASXL1, TP53, and FLT3-ITDhigh/NPM1WT mutations). nih.gov
Research findings in Acute Myeloid Leukemia (AML) treated with this compound-containing regimens:
| Study (AML) | Patient Population | Regimen | Complete Response or CRi (%) | Median Overall Survival (months) | 2-year Overall Survival (%) | 2-year Event-Free Survival (%) | 2-year Cumulative Incidence of Relapse (%) |
| LAM-SA 2007 researchgate.net | Elderly (≥60) without unfavorable cytogenetics | ICL (Idarubicin, Cytarabine, this compound) | 84.7 | Not specified (improved after induction) | 56 | 41 | 41.2 |
| LAM-SA 2007 (Control) researchgate.net | Elderly (≥60) without unfavorable cytogenetics | IC (Idarubicin, Cytarabine) | 74.9 | Not specified | 48 | 26 | 60.9 |
| BGMT 95 haematologica.org | Older (≥60) | ICL (Idarubicin, Cytarabine, this compound) | 67 | 12 | 31±7 | Not specified | Not specified |
| BGMT 95 (Control) haematologica.org | Older (≥60) | IC (Idarubicin, Cytarabine) | 58 | 7 | 24±6 | Not specified | Not specified |
Novel Therapeutic Strategies and Future Directions
Combination Therapy Research
Research into combining lomustine with other treatments aims to leverage different mechanisms of action, improve tumor response, and potentially extend patient survival.
With Other Chemotherapeutic Agents (e.g., Temozolomide (B1682018), Bevacizumab)
Combinations of this compound with other chemotherapeutic agents, such as temozolomide and bevacizumab, have been investigated, particularly for recurrent glioblastoma. Studies have explored the efficacy and safety of these combinations. For instance, a study investigated the combination of bevacizumab and this compound in patients with recurrent glioblastoma wikipedia.org. Another area of research involves combining temozolomide with other agents, which could potentially inform future this compound combination strategies given their shared use in brain tumor treatment nih.govwikipedia.orgmims.comnih.govdrugs.com.
With Radiation Therapy and Re-irradiation
This compound has a historical role in combination with radiation therapy, particularly in the initial treatment of glioblastoma. Current research continues to explore the integration of this compound with radiation therapy, including re-irradiation strategies for recurrent disease mims.comnih.govoup.comfishersci.ca. These approaches aim to maximize local tumor control.
With Targeted Therapies (e.g., Regorafenib, L19TNF, Bevacizumab)
Combining this compound with targeted therapies represents a significant area of investigation. Regorafenib, a multi-kinase inhibitor, has been explored in combination with this compound in clinical trials for recurrent glioblastoma wikipedia.orgcenmed.com. Another novel approach involves the use of L19TNF, an antibody-cytokine fusion protein, in combination with this compound for recurrent glioblastoma drugs.comclinicaltrials.eunih.govnih.gov. Preclinical studies have shown synergistic anti-tumor activity with L19TNF and this compound in glioma mouse models nih.gov. Phase I study results of L19TNF in combination with this compound in patients with recurrent glioblastoma have shown promising safety and durable tumor responses, with some patients achieving near-complete responses nih.gov. Bevacizumab, a targeted therapy that inhibits angiogenesis, has also been studied in combination with this compound for recurrent glioblastoma wikipedia.orgdrugs.com.
A phase I/II study investigated L19TNF in combination with this compound for patients with recurrent glioblastoma. Fifteen patients were enrolled, and the treatment was generally well tolerated. Serial MRI assessments showed near-complete responses in 3 patients (20%) and stable disease in 8 patients (53%). The median progression-free survival was 4.2 months, and the 6-month progression-free survival rate was 46% (7/15 patients) nih.gov.
| Combination Therapy | Cancer Type (Recurrent) | Study Phase | Key Finding Examples |
| This compound + L19TNF | Glioblastoma | Phase I/II | Promising safety, durable tumor responses nih.gov |
| Near-complete response in 20% of patients (3/15) nih.gov | |||
| Stable disease in 53% of patients (8/15) nih.gov | |||
| Median PFS of 4.2 months nih.gov | |||
| This compound + Bevacizumab | Glioblastoma | Investigated | Efficacy and safety explored wikipedia.org |
| This compound + Regorafenib | Glioblastoma | Clinical Trial | Explored in combination wikipedia.orgcenmed.com |
Immunotherapy Combinations (e.g., Anti-PD1, Anti-Lag-3)
The potential for combining this compound with immunotherapy agents, such as those targeting immune checkpoints like PD-1 and LAG-3, is an evolving area. While specific clinical trial data for this compound directly combined with anti-PD1 or anti-LAG-3 was not prominently detailed in the provided results, the concept of combining chemotherapy with immunotherapy to enhance anti-tumor immune responses is a subject of ongoing research in glioblastoma and other cancers nih.govclinicaltrials.eu. Anti-PD-1 and anti-LAG-3 antibodies are types of immune checkpoint inhibitors that aim to unleash the body's immune system to attack cancer cells drugs.combiocompare.comcancer.govabcam.combioxcell.combiocompare.com. Research into L19TNF, which has immunostimulatory properties, in combination with this compound highlights the interest in chemo-immunotherapy approaches clinicaltrials.eunih.gov.
Overcoming Chemoresistance
Chemoresistance is a major challenge in the treatment of many cancers, including those treated with this compound. Research efforts are directed towards understanding the mechanisms of resistance and developing strategies to overcome them cenmed.comciteab.com.
Targeting DNA Repair Pathways
This compound, as an alkylating agent, exerts its cytotoxic effects by damaging DNA. Resistance to this compound can involve enhanced DNA repair mechanisms within cancer cells cenmed.com. Targeting these DNA repair pathways is a potential strategy to restore or enhance the sensitivity of cancer cells to this compound citeab.com. Research in this area focuses on identifying key repair proteins or pathways that contribute to this compound resistance and developing inhibitors that can counteract their activity.
Senolytics and Senomorphics to Address Therapy-Induced Senescence
Therapy-induced senescence (TIS) is a state of irreversible cell cycle arrest that can occur in cancer cells following chemotherapy or radiation. While initially acting as a tumor-suppressive mechanism, senescent cells can contribute to a pro-tumorigenic microenvironment through the secretion of the senescence-associated secretory phenotype (SASP), potentially leading to treatment resistance and recurrence explorationpub.comnih.gov. Strategies targeting senescent cells, broadly termed senotherapeutics, are being investigated to address TIS. These include senolytics, which aim to selectively eliminate senescent cells, and senomorphics, which suppress the deleterious effects of the SASP explorationpub.combiomolther.org.
Studies have explored the senolytic capacity of various compounds in glioblastoma (GBM) cells, a type of brain tumor often treated with this compound. While some agents like ABT-737 and navitoclax (B1683852) have shown senolytic activity in TMZ-induced senescent GBM cells, this compound itself did not exhibit specific senolytic activity in these studies researchgate.netnih.gov. This suggests that while this compound can induce senescence, it may not effectively clear the senescent cell population it generates. The potential for combining this compound with senolytic or senomorphic agents to improve outcomes by clearing or mitigating the effects of therapy-induced senescent cells is an area of ongoing research nih.govresearchgate.net.
Synthetic Lethality Approaches (e.g., PARP Inhibitors)
Synthetic lethality is a concept where the inhibition of two or more seemingly non-essential genes or pathways simultaneously leads to cell death, while the inhibition of either alone does not uzh.ch. This approach is being explored to enhance the cytotoxic effects of chemotherapy agents like this compound, particularly in cancers with specific genetic vulnerabilities.
Poly(ADP-Ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA damage repair pathways and have shown promise in synthetic lethality strategies, particularly in cancers with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations uzh.chnih.gov. PARP inhibitors trap PARP proteins at sites of DNA damage, leading to the accumulation of DNA breaks that cannot be efficiently repaired in the absence of functional HRR, ultimately resulting in cell death uzh.ch.
The combination of this compound, an alkylating agent that induces DNA damage, with PARP inhibitors is being investigated as a potential synthetic lethality approach in glioma frontiersin.org. In one case study, a combination therapy including this compound and the PARP inhibitor olaparib (B1684210) was employed based on identified DNA repair deficiencies in a patient with leptomeningeal glioblastoma, suggesting the potential for leveraging multiple synthetic lethal strategies frontiersin.org. While a large randomized trial of a PARP inhibitor (veliparib) with temozolomide in newly diagnosed GBM did not show improved survival, this trial did not select patients based on specific biomarkers that might predict sensitivity to PARP inhibition frontiersin.org. Future research may focus on identifying specific genetic profiles in tumors that are synthetically lethal with this compound and PARP inhibition.
Novel Drug Delivery Systems and Formulations
Improving the delivery of this compound, particularly across the blood-brain barrier (BBB) for CNS tumors, is a critical area of research aimed at increasing therapeutic concentrations at the tumor site while minimizing systemic exposure and associated toxicities.
Nanoparticle Delivery Systems
Nanoparticle delivery systems offer a promising approach to enhance the delivery of therapeutic agents by encapsulating the drug within nanocarriers. These systems can improve drug solubility, protect the drug from degradation, prolong circulation time, and potentially facilitate targeted delivery to tumor cells or across biological barriers like the BBB researchgate.net.
Research has explored the use of various nanoparticle formulations for this compound delivery. For instance, lipid-based nanostructures have been investigated for improving this compound delivery to brain tumor cells researchgate.net. Studies have also focused on developing this compound-loaded biodegradable nanofibers using polymers like poly(lactic-co-glycolic acid) (PLGA) for brain tumor treatment researchgate.net.
Molecular Envelope Technology (MET) nanoparticles have shown potential in enhancing this compound transport to the brain while potentially reducing peripheral toxicity aacrjournals.orgresearchgate.net. In a study using mice, MET this compound nanoparticles enabled the administration of a significantly higher dose of this compound and prolonged survival in a glioblastoma model compared to a conventional formulation, with little evidence of additional toxicity aacrjournals.org. The MET formulation resulted in improved brain targeting, indicated by higher brain/bone and brain/liver AUC ratios compared to the ethanolic formulation researchgate.net.
Nose-to-brain delivery using nanoemulsions is another novel strategy being investigated for direct targeting of this compound to the brain, bypassing the BBB and potentially reducing systemic side effects nih.govresearchgate.net. An optimized this compound nanoemulsion formulation demonstrated desirable characteristics, including small droplet size, high entrapment efficiency, and rapid in vitro drug release, suggesting its potential as a delivery system for CNS tumors nih.govresearchgate.net.
Data on Nanoparticle Formulations for this compound:
| Nanoparticle Type | Key Findings | Source |
| Lipid-based nanostructures | Investigated for improved delivery to brain tumor cells. | researchgate.net |
| PLGA Nanofibers | Developed for brain tumor treatment; showed high entrapment efficiency and sustained release. | researchgate.net |
| MET Nanoparticles | Enabled higher this compound dose, improved brain targeting, prolonged survival in a GBM model, reduced toxicity. | aacrjournals.orgresearchgate.net |
| Nanoemulsion (Nose-to-Brain) | Showed small droplet size, high entrapment efficiency, rapid in vitro release for direct brain targeting. | nih.govresearchgate.net |
In Silico Research and Drug Design
Computational methods play an increasingly important role in drug discovery and design, including the identification of potential therapeutic targets, the analysis of molecular properties, and the design of novel compounds with improved characteristics.
Substructure Search and Analysis for Analogous Compounds
In silico substructure searches can identify novel compounds that share structural similarities with known drugs like this compound, potentially retaining desirable pharmacological properties while offering improved characteristics. Applying this compound as a parent structure, in silico searches have produced novel nitrosourea (B86855) agents analogous to this compound that retain activity for DNA alkylation and cytotoxic activity researchgate.netnih.govnih.gov. These analogous structures exhibit diversity in their substituents, including aliphatic carbon chains, double-bond carbon chains, hydroxyl groups, halogens, and ring structures researchgate.netnih.govresearchgate.net. Hierarchical cluster analysis indicated that many of these novel agents were highly similar to this compound researchgate.netnih.govnih.gov.
Molecular Properties for Blood-Brain Barrier Penetration
Computational methods are valuable for predicting and optimizing the molecular properties of drug candidates to enhance their ability to cross the BBB and penetrate the CNS, a crucial factor for treating brain tumors nih.govunomaha.edu. Key molecular properties considered for BBB penetration include Log P (lipophilicity), polar surface area (PSA), formula weight, and the number of hydrogen bond donors and acceptors (Rule of Five) researchgate.netnih.govnih.gov.
In silico analysis of the novel nitrosourea agents analogous to this compound identified through substructure searches revealed favorable molecular properties for BBB penetration. These agents generally had formula weights less than 450 and Log P values less than 5, criteria preferred for BBB penetration researchgate.netnih.govnih.gov. They also exhibited polar surface areas less than 90 Angstroms², another characteristic associated with good CNS penetration researchgate.netnih.govnih.gov. Furthermore, these agents showed zero violations of the Rule of Five, indicating favorable drug-likeness and oral activity researchgate.netnih.govnih.gov. This in silico approach demonstrates the potential for designing novel this compound analogs with enhanced CNS permeability for brain tumor treatment researchgate.netnih.govunomaha.edu.
Data on Molecular Properties of this compound Analogs (Mean Values):
| Property | Mean Value | Preferred for BBB Penetration | Source |
| Log P | 2.524 | < 5 | researchgate.netnih.govnih.gov |
| Polar Surface Area | 62.89 Ų | < 90 Ų | researchgate.netnih.govnih.gov |
| Formula Weight | 232.8 | < 450 | researchgate.netnih.govnih.gov |
| Number of Oxygens & Nitrogens | 5 | - | researchgate.netnih.govnih.gov |
| Rotatable Bonds | 2 | - | researchgate.netnih.govnih.gov |
| Rule of Five Violations | 0 | 0 | researchgate.netnih.govnih.gov |
Advanced Manufacturing Technologies in Pharmaceutical Production
The production of active pharmaceutical ingredients (APIs) like this compound has traditionally relied on batch manufacturing processes. While established, these methods can present challenges in terms of efficiency, consistency, and supply chain resilience. Advanced manufacturing technologies, particularly continuous flow manufacturing, are emerging as promising alternatives to address these limitations in the production of critical medications such as this compound.
Continuous flow manufacturing involves a process where chemicals are pumped through a system of tubes or channels, allowing reactions and purification steps to occur continuously rather than in discrete batches. This approach offers several advantages over traditional batch synthesis. Flow reactors provide enhanced control over reaction parameters, including temperature, stoichiometry, pressure, and residence time, due to rapid mixing and precise control capabilities. google.com This enhanced control contributes to improved chemical reaction efficiency, shorter reaction times, and facilitates process intensification and scale-up. google.com Furthermore, the improved heat and mass transfer characteristics in continuous flow systems can lead to safer and more environmentally friendly operating conditions. google.com
Research has explored the application of continuous flow methodology for the synthesis of this compound. One study successfully synthesized this compound using a continuous flow method with a total residence time of nine minutes, starting from four inexpensive commercially available materials. europeanpharmaceuticalreview.compurdue.eduwalther.orghibu.com This process involved a linear sequence of two chemical reactions performed in two telescoped flow reactors. europeanpharmaceuticalreview.compurdue.eduwalther.orghibu.com Telescoping reaction steps without isolating intermediates can reduce production costs and improve efficiency. hibu.com For example, one approach involved telescoping the carbamylation and nitrosation reactions, although an intermediate extraction step was required in some flow setups to remove byproducts that could interfere with the subsequent reaction. hibu.com
Data from research into continuous flow synthesis of this compound highlights the potential for improved yields and production rates compared to traditional methods.
| Process Type | Residence Time | Production Rate | Overall Yield |
| Continuous Flow | 9 minutes | 110 mg/h | 63% |
| Continuous Flow | 5 min (step 2) | Not specified | 74% |
| Continuous Flow | 8 min (step 2) | Not specified | 91% |
Note: The table presents data from different continuous flow synthesis studies with varying conditions and may not be directly comparable.
The development of continuous manufacturing processes for this compound is also being driven by efforts to address drug shortages and improve the accessibility and affordability of this critical medication. continuitypharma.comapicenter.orgfiercepharma.comcontractpharma.com Organizations are partnering to establish domestic manufacturing of this compound using advanced continuous flow methods, aiming to enhance the supply chain and reduce reliance on foreign sources. continuitypharma.comapicenter.orgfiercepharma.comcontractpharma.com
Beyond the synthesis of the API, advanced manufacturing technologies are being explored for integrating the entire drug production process, from API synthesis to the final drug product. Research includes the development of end-to-end continuous manufacturing processes for this compound, utilizing telescoped flow reactors for synthesis and integrating subsequent steps like crystallization and drug product formation using technologies such as 3D printing. aiche.orgnih.govaiche.org Digital twin technology is also being employed in the design and analysis of this compound manufacturing processes to optimize production and evaluate different process configurations, including continuous and hybrid approaches. aiche.orgaiche.org
These advancements in manufacturing technologies hold significant promise for revolutionizing the production of this compound, potentially leading to more efficient, cost-effective, and reliable supply chains for this essential cancer treatment.
Toxicology and Management of Adverse Events Academic Perspective
Hematologic Toxicity (Myelosuppression)
Myelosuppression is the most frequent and serious dose-limiting toxicity associated with lomustine treatment. oup.combccancer.bc.cacancercareontario.ca This effect is characterized by a reduction in the production of blood cells in the bone marrow and is typically delayed, dose-related, and cumulative with repeated cycles of therapy. bccancer.bc.cacancercareontario.cadrugs.comdrugs.com
Thrombocytopenia
Thrombocytopenia, a decrease in platelet count, is often the most severe component of this compound-induced myelosuppression. bccancer.bc.cadrugs.comdrugs.com It is a primary toxic reaction that can necessitate dose reductions, delays in treatment cycles, or even discontinuation of therapy. frontiersin.orgmdpi.com Studies have shown that thrombocytopenia can limit adequate exposure to this compound, potentially impacting treatment outcomes, particularly in patients with MGMT promoter-methylated tumors. oup.comnih.gov In a study evaluating this compound in recurrent glioblastoma, 57% of patients treated with this compound alone and 66% of patients treated with this compound plus bevacizumab experienced at least one episode of thrombocytopenia. nih.gov Treatment modification due to thrombocytopenia occurred in 16% and 33% of patients in these groups, respectively. nih.gov
Neutropenia and Lymphopenia
Neutropenia (decreased neutrophil count) and lymphopenia (decreased lymphocyte count) also occur following this compound administration, though generally less frequently and with less severity compared to thrombocytopenia. bccancer.bc.cafrontiersin.orgnih.gov However, both can be dose-limiting toxicities. medac.eu Severe neutropenia (Grade 3 or 4) has been reported in studies, for instance, in patients receiving PCV (Procarbazine, this compound, Vincristine) chemotherapy for low-grade glioma. nih.gov In veterinary studies, neutropenia has been identified as the dose-limiting toxicity in cats treated with this compound. researchgate.netcabidigitallibrary.org
Delayed Myelosuppression and Nadir
A hallmark of this compound's hematologic toxicity is its delayed onset and the timing of the nadir (the lowest point of blood cell counts). Following oral administration, myelosuppression typically occurs approximately 4 to 6 weeks after drug administration and can persist for 1 to 2 weeks. cancercareontario.cadrugs.com The nadir for neutrophils can vary, occurring between 7 and 28 days post-treatment in some studies, with counts taking up to 14 days to recover after the nadir. researchgate.net The platelet nadir may occur slightly later, typically 14 to 21 days after treatment. researchgate.netcabidigitallibrary.org Due to this delayed and cumulative effect, this compound is typically administered at intervals of at least 6 weeks, and blood counts should be monitored frequently, preferably weekly, for at least 6 weeks after each dose. bccancer.bc.cadrugs.commedac.eu
Organ-Specific Toxicities
Beyond myelosuppression, this compound can induce toxicity in specific organs, notably the liver and lungs.
Hepatotoxicity
This compound can cause hepatotoxicity, characterized by increased levels of liver transaminases, alkaline phosphatase, and bilirubin. wikipedia.orgcancerconnect.com While hepatopathy secondary to this compound or other nitrosoureas is considered rare in human patients, it has been observed. avma.orgresearchgate.net The mechanism of this compound-induced hepatopathy is not fully elucidated but is believed to involve carbamoylation of proteins by reactive metabolites, potentially leading to non-functional proteins. avma.orgresearchgate.net This differs from the primary alkylating mechanism responsible for its anti-cancer effects. avma.org Increases in serum alanine (B10760859) aminotransferase (ALT) activity have been used as a biomarker for hepatic damage in preclinical studies. avma.org In dogs, hepatotoxicity has been documented, with the risk increasing with a higher number of doses and increasing cumulative dose. cabidigitallibrary.orgresearchgate.net Monitoring of liver enzymes like ALT and alkaline phosphatase (ALP) is recommended before each treatment cycle. cabidigitallibrary.org
Pulmonary Toxicity
Pulmonary toxicity, including pulmonary fibrosis and pulmonary infiltrates, is a rare but potentially serious adverse effect of this compound. drugbank.comwikipedia.orgbccancer.bc.camedac.eucancerconnect.com This toxicity appears to be dose-related, with a higher incidence reported at cumulative doses exceeding 1100 mg/m². drugbank.combccancer.bc.camedac.eu However, pulmonary toxicity has also been reported at lower cumulative doses. drugbank.combccancer.bc.ca The onset of pulmonary toxicity can be variable, ranging from as early as 6 months after initiating therapy to as late as 15 years after treatment completion. drugbank.combccancer.bc.cacancercareontario.ca Patients with pre-existing compromised pulmonary function, such as those with a baseline Forced Vital Capacity (FVC) or Carbon Monoxide Diffusing Capacity (DLco) below 70% of predicted levels, may be at increased risk. bccancer.bc.camedac.eu Baseline pulmonary function studies and frequent monitoring during treatment are recommended. bccancer.bc.camedac.eu The proposed mechanisms for cytotoxic agent-induced pulmonary toxicity, which may apply to this compound, include direct chemical injury to lung cells, oxidative injury, and immune-mediated responses. researchgate.neteviq.org.au
Table: Summary of Key Toxicities and Characteristics
| Toxicity Type | Specific Manifestations | Onset Timing | Nadir Timing (Hematologic) | Cumulative? | Dose-Related? | Severity (Generally) |
| Hematologic Toxicity | Myelosuppression | Delayed (4-6 weeks) | 4-6 weeks (general) | Yes | Yes | Serious, Dose-Limiting |
| Thrombocytopenia | Delayed | 14-21 days | Yes | Yes | Generally more severe than leukopenia | |
| Neutropenia | Delayed | 7-28 days | Yes | Yes | Less severe than thrombocytopenia | |
| Lymphopenia | Delayed | Not specified in detail | Yes | Yes | Less severe than thrombocytopenia | |
| Organ-Specific | Hepatotoxicity (Increased LFTs, rare clinical injury) | Variable, can be delayed | N/A | Yes (in dogs) | Yes (in dogs) | Generally transient LFT elevation, clinical injury rare in humans |
| Pulmonary Toxicity (Fibrosis, Infiltrates) | Delayed (6 months to 15 years) | N/A | Yes | Yes | Rare, but potentially serious |
Nephrotoxicity
This compound, a nitrosourea (B86855) alkylating agent, has been associated with nephrotoxicity. Studies and case reports have documented renal abnormalities following treatment with this compound and related nitrosoureas. These abnormalities can include a decrease in kidney size, progressive azotemia, and ultimately, renal failure. medac.eunephrotox.com The risk of nephrotoxicity appears to be dose-related and is more commonly observed with high cumulative doses, particularly those exceeding 1,500 mg/m². medac.eunih.gov However, kidney damage has also been reported occasionally in patients receiving lower total doses. medac.eu
The exact mechanism underlying this compound-induced nephrotoxicity is not fully understood, but it may involve the alkylation of tubular cell proteins. oup.com While some studies in animal models have investigated the relationship between hepatic metabolism and the renal toxicity of related nitrosoureas like MeCCNU, the precise metabolic pathways contributing to this compound's nephrotoxic effects require further elucidation. nephrotox.com
Monitoring of renal function tests is recommended periodically in patients receiving this compound. medac.eu Due to the potential for cumulative renal damage, it is suggested that cumulative total doses of this compound should not exceed 1,000 mg/m². medac.eunih.gov
Secondary Malignancies (e.g., Acute Leukemia, Myelodysplasia)
Long-term therapy with nitrosoureas, including this compound, has been reported to be associated with an increased risk of developing secondary malignancies, notably acute leukemia and myelodysplastic syndromes (MDS). medsinfo.com.aunih.gov Alkylating agents in general are known to be leukemogenic, with a higher potential for causing secondary cancers compared to some other chemotherapeutic agents. nih.gov
Studies in patients treated for various cancers, such as Hodgkin's disease and gliomas, have highlighted the association between nitrosourea exposure and the development of therapy-related MDS (t-MDS) and acute myeloid leukemia (t-AML). nih.govashpublications.org The risk of secondary leukemia following this compound-containing regimens has been reported in academic literature. ascopubs.org For instance, a study on Hodgkin's disease patients indicated that regimens including this compound were associated with an increased risk of acute leukemia compared to radiotherapy alone.
Therapy-related leukemias linked to alkylating agents like this compound often share characteristics with post-MDS leukemias, including a potential preleukemic phase, trilineage dysplasia, and frequent cytogenetic abnormalities involving chromosomes 5 and 7. The incidence of secondary leukemias can vary depending on factors such as the cumulative dose of chemotherapy, the duration of therapy, and prior treatment history. ashpublications.orgascopubs.org
Management Strategies for Toxicity in Research Settings
Management of this compound-induced toxicity in research and clinical settings focuses on mitigating adverse effects, particularly myelosuppression, which is the most frequent and serious toxicity. medac.eubccancer.bc.cabms.com Strategies involve careful monitoring of hematologic parameters and implementing dose adjustments and supportive care measures as needed. medac.eudrugs.comresearchgate.net
Dose Adjustments based on Hematologic Parameters
Myelosuppression, characterized by decreases in white blood cell counts (leukopenia), platelet counts (thrombocytopenia), and less frequently, red blood cell counts (anemia), is a dose-limiting toxicity of this compound. medac.eubccancer.bc.cabms.com The myelosuppressive effects are typically delayed, with nadirs for leukocytes and platelets usually occurring 4 to 6 weeks after administration. medac.eubccancer.bc.cabms.com This toxicity is also cumulative, meaning that repeated doses can lead to more profound or prolonged suppression. medac.eumedsinfo.com.aubccancer.bc.cabms.com
In research and clinical practice, subsequent doses of this compound are adjusted based on the hematologic nadir observed after the preceding dose. medsinfo.com.audrugs.com Repeat courses are generally not administered until blood counts have recovered to acceptable levels, typically leukocytes above 4,000/mm³ and platelets above 100,000/mm³. medac.eumedsinfo.com.aubms.comdrugs.com Blood counts are monitored weekly to assess the extent and duration of myelosuppression. medac.eumedsinfo.com.audrugs.com
A general guideline for dose adjustment based on hematologic nadirs is suggested by the manufacturer and commonly used in clinical protocols. medsinfo.com.audrugs.com
| Nadir After Prior Dose | Recommended Percentage of Prior Dose |
| Leukocytes ≥ 4000/mm³, Platelets ≥ 100,000/mm³ | 100% |
| Leukocytes 3000-3999/mm³, Platelets 75,000-99,999/mm³ | 100% |
| Leukocytes 2000-2999/mm³, Platelets 25,000-74,999/mm³ | 70% |
| Leukocytes < 2000/mm³, Platelets < 25,000/mm³ | 50% |
Note: This table represents a general guideline and specific research protocols may have variations. medsinfo.com.audrugs.com
When this compound is used in combination with other myelosuppressive agents, dose adjustments may be necessary to account for the combined effects on bone marrow function. medsinfo.com.aubms.comdrugs.com
Supportive Care and Prophylaxis
Supportive care is an integral part of managing toxicities associated with this compound, particularly in research settings where the focus is on evaluating drug effects while ensuring patient safety. Supportive measures aim to prevent or manage anticipated adverse events.
One common and often significant side effect of this compound is chemotherapy-induced nausea and vomiting (CINV). researchgate.netnih.gov Research in pediatric patients treated with this compound for high-grade glioma has identified it as a highly emetogenic agent. researchgate.netnih.gov Prophylactic antiemetic regimens are recommended to mitigate CINV. researchgate.netnih.gov According to current guidelines, prophylaxis with a combination of a 5-HT3 receptor antagonist, dexamethasone, and a neurokin-1 (NK1) receptor antagonist (e.g., aprepitant (B1667566) or fosaprepitant) is recommended for highly emetogenic chemotherapy. researchgate.netnih.gov Administering this compound on an empty stomach may also help reduce nausea and vomiting. cancercareontario.ca
Management of myelosuppression involves close monitoring of blood counts. medac.eumedsinfo.com.audrugs.com In cases of severe neutropenia, supportive measures may include the administration of granulocyte colony-stimulating factors (G-CSFs) to stimulate neutrophil recovery and reduce the risk of infection. Prophylactic antibiotics may also be considered in patients with prolonged or severe neutropenia, according to institutional guidelines and research protocols. For thrombocytopenia, platelet transfusions may be necessary in cases of significant bleeding or very low platelet counts. drugs.com Anemia may be managed with red blood cell transfusions if clinically indicated.
While less common than myelosuppression or gastrointestinal toxicity, other potential toxicities such as pulmonary toxicity and nephrotoxicity also warrant consideration in supportive care. medac.euoup.combccancer.bc.caoup.com Monitoring of pulmonary function may be considered, especially in patients with pre-existing lung conditions or those receiving high cumulative doses. bccancer.bc.caoup.comeviq.org.au Renal function monitoring is also important, and dose adjustments or discontinuation may be necessary in the event of significant renal impairment. medac.eucancercareontario.ca
In research settings, detailed protocols for supportive care and toxicity management are crucial for patient safety and for accurately assessing the adverse event profile of this compound, particularly when investigating new combinations or treatment schedules.
Veterinary Oncology Research with Lomustine
Efficacy in Specific Canine Cancers
Studies have evaluated the therapeutic outcomes associated with Lomustine in several specific canine cancer types, providing insights into its potential benefits and limitations in veterinary practice.
Lymphoma (e.g., Cutaneous Lymphoma)
This compound has demonstrated efficacy in the treatment of canine lymphoma, particularly in cases of resistant or relapsed disease, and for cutaneous epitheliotropic lymphoma (ELSA). This compound has shown efficacy in dogs with lymphoma and mast cell tumors. wikipedia.org It is commonly used as a rescue therapeutic following relapsed canine lymphoma. wikidata.org this compound is also quite effective for drug-resistant lymphoma, with 25-50% of these dogs achieving complete or partial remission. wikidata.org While its potential as a single agent for first-line therapy or to treat relapsed canine lymphoma may be less promising compared to combination protocols, it can be considered when multidrug treatments are not tolerated or cost is a limiting factor. fishersci.no
Data on this compound efficacy in canine lymphoma:
| Cancer Type | Response Rate (Overall) | Complete Remission Rate | Partial Remission Rate | Median Duration of Response | Median Survival Time | Source |
| Resistant/Relapsed Lymphoma | 25-50% (CR + PR) | Not specified | Not specified | Not specified | Not specified | wikidata.org |
| Cutaneous Lymphoma (ELSA) | 83% | 33% (approx.) sigmaaldrich.com | Not specified | 94 days mims.com | 6 months (median) wikipedia.org | wikipedia.orgmims.com |
| Cutaneous Lymphoma (ELSA) | 78% | Not specified | Not specified | 106 days wikipedia.org | Not specified | wikipedia.org |
| Multicentric Lymphoma (first-line, with prednisone) | 53% (CR + PR) wikipedia.org | 35% (CR) wikipedia.org | 18% (PR) wikipedia.org | 39.5 days wikipedia.org | 111.2 days wikipedia.org | wikipedia.org |
| Bulky Lymphoma (single agent) | 46% wikipedia.org | Not specified | Not specified | Not specified | 106 days wikipedia.org | wikipedia.org |
| Various Lymphoma Types (L-LOP/LOPP protocol) | 83.3% mims.com | 72.2% mims.com | 11.1% mims.com | 242 days (CR) mims.com | 291 days mims.com | mims.com |
Mast Cell Tumors
This compound has shown activity against canine mast cell tumors (MCTs). This compound has shown efficacy in dogs with mast cell tumors. wikipedia.org In a study of 19 dogs with measurable MCT, this compound provided a 42% response rate. wikipedia.org One dog achieved complete remission lasting 440 days, while seven dogs had partial responses with a median duration of 77 days. wikipedia.org Six dogs had stable disease for a median of 78 days. wikipedia.org This response in bulky MCTs supports the drug's activity against this tumor type. wikipedia.org
Data on this compound efficacy in canine mast cell tumors:
| Cancer Type | Setting | Response Rate (Overall) | Complete Remission Rate | Partial Remission Rate | Median Duration of Response | Median Survival Time | Source |
| Measurable MCT | Single agent | 42% | Not specified | Not specified | Not specified | Not specified | wikipedia.org |
| Measurable MCT | Single agent | 42% (8/19 dogs) | 1/19 (lasting 440 days) | 7/19 (median 77 days) | Not specified | Not specified | wikipedia.org |
| High-Grade Completely Excised MCT | Adjuvant | Not specified | Not specified | Not specified | Not specified | 904 days | wikipedia.orgmims.com |
| High-Risk MCT | Adjuvant (with chlorambucil) | Not specified | Not specified | Not specified | 686 days (Disease-Free Interval) | Not reached | wikipedia.org |
Brain Tumors (Canine)
This compound is a chemotherapy agent that can cross the blood-brain barrier, making it relevant for the treatment of canine brain tumors. wikipedia.orgwikipedia.org Studies have investigated its use in canine intracranial neoplasia, including gliomas and meningiomas. fishersci.nowikipedia.orgwikipedia.org
In dogs with presumptively diagnosed intracranial gliomas, treatment with this compound chemotherapy resulted in a longer median survival time (138 days) compared to those treated exclusively with symptomatic care (35 days). hznu.edu.cnguidetopharmacology.org However, another retrospective study in dogs with presumptively diagnosed brain tumors reported no significant survival benefit with this compound treatment (median survival time 3 months) compared to palliative therapy (median survival time 2 months). wikipedia.orghznu.edu.cnidrblab.net
For dogs with histologically confirmed intracranial glioma, outcomes with this compound as a leading addition to palliative care have been described, with a median survival time of 39 days in one study. wikipedia.org In cases where surgical resection was performed followed by adjuvant oral this compound, the median survival time from diagnosis was 165 days in a series of confirmed cases. wikipedia.org A case report described prolonged survival (thirteen months) in a miniature schnauzer with intracranial meningioma treated with a combination of prednisolone (B192156) and this compound. guidetopharmacology.org
Data on this compound efficacy in canine brain tumors:
| Cancer Type | Diagnosis Type | Treatment Setting | Median Survival Time | Source |
| Presumptive Intracranial Glioma | Presumptive | This compound chemotherapy | 138 days | hznu.edu.cnguidetopharmacology.org |
| Presumptive Intracranial Glioma | Presumptive | Palliative care only | 35 days | hznu.edu.cnguidetopharmacology.org |
| Presumptive Brain Tumors | Presumptive | This compound treatment | 3 months | wikipedia.orghznu.edu.cnidrblab.net |
| Presumptive Brain Tumors | Presumptive | Palliative therapy | 2 months | wikipedia.orghznu.edu.cnidrblab.net |
| Histologically Confirmed Intracranial Glioma | Confirmed | This compound + palliative care | 39 days | wikipedia.org |
| Histologically Confirmed Intracranial Glioma | Confirmed | Surgery + adjuvant this compound | 165 days | wikipedia.org |
| Intracranial Meningioma | Confirmed | This compound + prednisolone | 13 months | guidetopharmacology.org |
Histiocytic Sarcoma
This compound is frequently used as a first-line medical therapy for canine histiocytic sarcoma (HS), an aggressive and highly metastatic tumor. researchgate.net Clinical benefits have been demonstrated with this compound treatment in dogs with HS, with reported response rates ranging from 29% to 46%. researchgate.netfishersci.ca In studies evaluating single-agent this compound for HS, complete responses were achieved in 9% to 14% of dogs. fishersci.ca Previous studies investigating single-agent this compound for HS reported median survival times ranging from 106 to 185 days for patients with gross disease. researchgate.net In the adjuvant setting, the reported median survival time for dogs with HS receiving this compound was 568 days. researchgate.net
Data on this compound efficacy in canine histiocytic sarcoma:
| Cancer Type | Setting | Response Rate (Overall) | Complete Remission Rate | Median Survival Time | Source |
| Histiocytic Sarcoma | Single agent | 29-46% | 9-14% | 106-185 days (gross disease) | researchgate.netfishersci.ca |
| Histiocytic Sarcoma | Adjuvant | Not specified | Not specified | 568 days | researchgate.net |
| Histiocytic Sarcoma | Combination (this compound + Doxorubicin) | 58% | Not specified | 185 days | wikidata.org |
Transmissible Venereal Tumor (CTVT)
This compound has been evaluated as a treatment option for canine transmissible venereal tumor (CTVT). wikipedia.orgwikidata.orgcenmed.com In a study evaluating the therapeutic efficacy of this compound in 12 dogs with natural genital CTVT, 8 out of 12 dogs (66.6%) achieved complete remission and were considered cured. wikipedia.orgwikidata.orgcenmed.com One dog (8.33%) had a partial response, and three dogs (25%) had stable disease. wikipedia.orgwikidata.orgcenmed.com Two cycles of this compound administration were required for complete remission in six animals, and only one cycle in two animals. wikidata.org The study indicated that this compound may be a treatment option for CTVT. wikipedia.orgwikidata.orgcenmed.com
This compound has also shown effectiveness in a case of vincristine-resistant CTVT. citeab.comguidetopharmacology.org In this case, complete remission was achieved after three doses of this compound. citeab.comguidetopharmacology.org The authors noted that while there were no prior studies supporting this specific use, this compound is effective for round cell tumors, and CTVT belongs to this group. citeab.comguidetopharmacology.org
Data on this compound efficacy in canine transmissible venereal tumor:
| Cancer Type | Setting | Complete Remission Rate | Partial Remission Rate | Stable Disease Rate | Source |
| Natural Genital CTVT | Single agent | 66.6% (8/12 dogs) | 8.33% (1/12 dogs) | 25% (3/12 dogs) | wikipedia.orgwikidata.orgcenmed.com |
| Vincristine-Resistant CTVT | Single agent | Complete remission (1 case) | Not applicable | Not applicable | citeab.comguidetopharmacology.org |
Sarcomas and Spinal Cord Tumors
This compound has been mentioned as a potential therapy for sarcomas in veterinary medicine. citeab.com
Specifically, this compound has been used in the treatment of spinal cord tumors in dogs. A case report described prolonged survival (881 days) in a dog with histiocytic sarcoma affecting the spinal cord treated with this compound chemotherapy, which is considered exceptional for this type of tumor affecting the central nervous system. mims.comciteab.com Another case report detailed the use of this compound in combination with hydroxyurea (B1673989) for a primary intramedullary spinal cord tumor in a Maltese dog. ontosight.ai This patient survived for 657 days with treatment, which was considered relatively long compared to previously reported survival times for this tumor type. ontosight.ai The clinical signs showed satisfactory improvement, and the tumor mass gradually reduced to complete remission over 11 months. ontosight.ai This suggests that chemotherapy with this compound and hydroxyurea could be an effective option for canine primary intramedullary spinal tumors. ontosight.ai
Data on this compound efficacy in canine spinal cord tumors:
| Cancer Type | Treatment | Survival Time | Outcome | Source |
| Histiocytic Sarcoma (Spinal Cord) | This compound chemotherapy | 881 days | Prolonged survival | mims.comciteab.com |
| Primary Intramedullary Spinal Cord Tumor | This compound + Hydroxyurea | 657 days | Relatively long survival, complete remission | ontosight.ai |
Pharmacokinetic and Metabolic Studies in Animals
This compound is rapidly absorbed from the gastrointestinal tract after oral administration vin.comwedgewood.com. It is a highly lipophilic compound, which allows it to readily cross the blood-brain barrier, making it a valuable agent for treating central nervous system tumors vin.comwedgewood.com. In dogs, the chemical half-life of the parent compound in both plasma and cerebrospinal fluid is approximately 5 minutes sci-hub.se. This compound undergoes hydrolysis in vivo, producing isomeric metabolites, primarily trans-4-hydroxythis compound and cis-4-hydroxythis compound mdpi.comresearchgate.net. These hydroxylated metabolites are thought to contribute to the antitumor effects and systemic toxicity of the drug sci-hub.seresearchgate.net. Preliminary studies in dogs have shown a metabolic profile similar to that observed in humans and rats, with trans-4-hydroxythis compound being the major metabolite and cis-4-hydroxythis compound being the minor one mdpi.comresearchgate.net. The primary route of excretion for these metabolites is through the kidneys, although biliary excretion and enterohepatic circulation may also play significant roles sci-hub.se. Research indicates that the 4'-hydroxylation products of this compound may have enhanced alkylating activity and potentially a better therapeutic index compared to the parent compound researchgate.net. However, this compound and its metabolites are known to be highly unstable, requiring careful consideration during storage and experimental use mdpi.com. Comparative cytotoxicity studies of this compound, trans-4-hydroxythis compound, and cis-4-hydroxythis compound in canine lymphoma cell lines (17-71 and GL-1) have shown no significant difference in cytotoxicity among the three compounds, with cell killing being concentration and time-dependent researchgate.net.
Response Rates and Survival Data in Veterinary Patients
This compound has demonstrated efficacy in the treatment of various cancers in veterinary patients, particularly in dogs and cats. It is commonly used for lymphoma, mast cell tumors, brain tumors, and histiocytic sarcoma dogcancer.comvin.comavma.orgimprimedicine.comwedgewood.com.
This compound's ability to cross the blood-brain barrier makes it useful for treating brain and spinal cord tumors in dogs dogcancer.comvin.com. In a comparative retrospective study of dogs with presumptive intracranial gliomas, those treated with this compound chemotherapy had a median survival time of 138 days, compared to 35 days for those receiving only symptomatic care nih.govresearchgate.net. Another study evaluating surgery and this compound for canine brain tumors reported a median survival time of approximately 1.4 years thepetoncologist.com.
Summary of Response Rates and Survival Data
| Tumor Type (Species) | Response Rate (%) | Median Duration of Response (days) | Median Survival Time (days) | Source |
| Measurable MCT (Canine) | 42 | 77 (PR) | Not specified | cabidigitallibrary.org |
| Incompletely Resected Grade 2 MCT (Canine) | Not specified | Not specified | 1-yr PFS: 100%, 2-yr PFS: 77% | cabidigitallibrary.org |
| High-Grade Completely Excised MCT (Canine) | Not specified | Not specified | 904 | nih.gov |
| Multicentric Lymphoma (Canine, First-line) | 53 | 39.5 | 111.2 | cabidigitallibrary.org |
| Cutaneous Epitheliotropic Lymphoma (Canine) | 83 | 94 | Not specified | cabidigitallibrary.org |
| Cutaneous Epitheliotropic Lymphoma (Canine) | 78 | 106 | Not specified | cabidigitallibrary.org |
| T-cell Multicentric Lymphoma (Canine, Single-agent first-line) | 85 | 86 | 139 | cabidigitallibrary.org |
| Presumptive Intracranial Glioma (Canine) | Not specified | Not specified | 138 (vs. 35 w/ supportive care) | nih.govresearchgate.net |
| Brain Tumors (Canine, Surgery + this compound) | Not specified | Not specified | ~1.4 years | thepetoncologist.com |
| MCT (Feline) | 50 | 168 | Not specified | cabidigitallibrary.org |
| Intermediate/Large Cell GI Lymphoma (Feline, Treatment-naïve) | 50 | 302 | 108 | tokyovets.comnih.gov |
| Vaccine-Associated Sarcoma (Feline) | 25 | 82.5 | Not specified | researchgate.net |
| Transmissible Venereal Tumor (Canine) | 66.6 (CR), 8.33 (PR) | Not specified | Not specified | researchgate.net |
Note: CR = Complete Remission, PR = Partial Remission, PFS = Progression-Free Survival
Metronomic Chemotherapy Approaches in Veterinary Oncology
Metronomic chemotherapy involves the frequent administration of low doses of chemotherapy drugs with the goal of targeting the tumor microenvironment, particularly by inhibiting angiogenesis, rather than directly killing rapidly dividing cancer cells frontiersin.orgfrontiersin.orgthepetoncologist.com. This approach aims to minimize severe side effects often associated with traditional maximum tolerated dose protocols dogcancer.comfrontiersin.org.
This compound has been explored for use in metronomic chemotherapy protocols in veterinary oncology dogcancer.comfrontiersin.orgresearchgate.netnih.gov. Studies have investigated its potential in treating various tumor types using a metronomic approach researchgate.netnih.govbjvm.org.br. In one study involving 81 dogs with naturally occurring primary or metastatic tumors, metronomic administration of this compound at a daily dose of 2.84 mg/m² was evaluated researchgate.netnih.gov. This protocol was considered well-tolerated in dogs with metastatic or terminal neoplasms without renal compromise and may serve as a treatment strategy when standard options are limited researchgate.net.
Metronomic this compound has also been described in the treatment of specific cancers, such as appendicular osteosarcoma in dogs, often following palliative radiation therapy frontiersin.orgnih.gov. While generally well-tolerated in this context, it did not appear to significantly improve survival compared to other treatments like radiotherapy alone frontiersin.org. In a study evaluating metronomic chemotherapy for malignant oral tumors in dogs, this compound did not result in an observable response in a small number of cases of oral melanoma and oral fibrosarcoma frontiersin.org.
The use of metronomic this compound is considered promising in certain situations, particularly for its potential anti-angiogenic effects and its application in cases where standard protocols are not feasible or in terminal/metastatic disease dogcancer.comresearchgate.net. However, published data on metronomic this compound protocols in veterinary oncology are still considered scarce and heterogeneous across different tumor types, indicating a need for further research to establish standardized recommendations frontiersin.org.
Advanced Research Methodologies and Techniques
Clinical Trial Design and Methodology (Phases, Endpoints)
Clinical trials evaluating lomustine, both as a monotherapy and in combination with other treatments, employ rigorous designs to assess its impact on patient outcomes. A notable example is the LEGATO (EORTC-2227-BTG) study, a randomized, multicenter phase III trial investigating this compound with or without reirradiation for the first progression of glioblastoma. nih.govresearchgate.netnih.gov This pragmatic trial, activated in March 2024, plans to enroll 411 patients across 43 sites in 11 European countries, with study completion projected for 2028. nih.govresearchgate.netnih.gov
These trials highlight the use of standard clinical trial phases (specifically phase III), randomized designs, and clearly defined endpoints such as OS and PFS to evaluate the efficacy of this compound-based regimens.
In Vitro and In Vivo Model Systems for Efficacy and Resistance Studies
In vitro and in vivo models are crucial for understanding the efficacy of this compound and the mechanisms underlying resistance, particularly in glioblastoma. Studies have utilized human glioblastoma cell lines, including those with acquired temozolomide (B1682018) resistance (TMZ-R-cells), to evaluate the antitumor effects of this compound. nih.govnih.gov For example, TMZ-resistant clones of human GBM cell lines (U87, U251MG, and U343MG) were established through continuous TMZ treatment to serve as models for TMZ-R-GBM. nih.govnih.gov
In vitro experiments using these cell lines have shown that while the antitumor effects of temozolomide are significantly reduced in TMZ-R-cells compared to parental cells, this compound demonstrates efficient antitumor effects in both parental and resistant cell lines. nih.govnih.gov These studies have assessed parameters such as cell death induction and apoptosis. nih.gov
In vivo studies complement in vitro findings. For instance, survival in mice implanted with TMZ-R-cells was significantly prolonged by systemic treatment with this compound, but not temozolomide. nih.govnih.gov These in vivo models provide evidence for the potential of this compound as a salvage treatment for TMZ-resistant glioblastoma. nih.govnih.gov
Patient-derived tumor organoids (PDTOs) represent another advanced model system being explored in neuro-oncology research. bohrium.com PDTOs can recapitulate the molecular and histological features of the original tumor and are being used to assess responses to various treatments, including this compound. bohrium.com Studies using PDTOs have indicated notable resistance to temozolomide and this compound in these models. bohrium.com
Research also investigates the molecular mechanisms of resistance using functional genomics approaches and patient-derived glioma cell lines (PDCLs), including spheroids/organoids. oup.com Chronic exposure of PDCLs to this compound has led to acquired resistance, characterized by an increase in IC50 values. oup.com RNA sequencing of resistant models has identified significantly differentially expressed genes, and studies have shown upregulation of DNA repair targets in the resistant state. oup.com
Spectroscopic and Molecular Docking Studies of Drug-DNA Interaction
Spectroscopic techniques and molecular docking studies are employed to investigate the interaction between this compound and DNA at a molecular level. Molecular docking is a computational method used to predict the binding orientation and affinity of small molecules, like drug candidates, to their biomolecular targets, including DNA. journalspub.infojscimedcentral.com This approach helps in understanding the potential binding modes and parameters of interaction. jscimedcentral.com
Studies have utilized molecular modeling and spectroscopic methods, such as surface-enhanced Raman spectroscopy, to investigate the interaction of this compound with calf thymus DNA. journalspub.infogoogle.com.uysemanticscholar.org Molecular docking software is used to predict the three-dimensional structure of the complex formed between this compound and DNA, based on their binding properties. journalspub.infojscimedcentral.comresearchgate.net These studies aim to gain structural insights into how this compound binds to DNA, for example, its interaction within the major groove. journalspub.info Comparison studies with related compounds, such as semustine, are also conducted to understand differences in DNA adduct formation. journalspub.info
Whole-Genome Analysis in Neuro-Oncology Research
Whole-genome analysis plays a significant role in neuro-oncology research related to treatments like this compound, particularly in identifying biomarkers and understanding treatment response and resistance. Comprehensive genomic analysis has been performed in clinical trials, such as the NRG Oncology/RTOG 9802 phase III trial, which compared radiation alone versus radiation plus procarbazine, this compound (CCNU), and vincristine (B1662923) (PCV) in high-risk low-grade glioma. ascopubs.org
Functional genomics approaches, including whole exome sequencing and RNA sequencing, are being used in conjunction with patient-derived models to identify biomarkers and targetable mechanisms of resistance to this compound in gliomas. oup.com These analyses can reveal differentially expressed genes and DNA repair targets associated with acquired resistance. oup.com
Real-World Data Analysis (e.g., WHO VigiAccess)
Real-world data analysis, particularly from spontaneous reporting systems like the WHO VigiAccess database, provides valuable insights into the use and outcomes of drugs like this compound in broader patient populations outside of controlled clinical trials. The WHO VigiAccess database collects documented adverse events reported for various medications globally. frontiersin.orgresearchgate.netnih.govnih.gov
A descriptive analysis utilizing the WHO VigiAccess database has been conducted to examine and compare adverse drug reactions (ADRs) associated with this compound and temozolomide. frontiersin.orgresearchgate.netnih.govnih.gov This study collected ADR reports for these two anti-glioma drugs, including information on age groups, gender, geographical distribution, and reported disease systems and symptoms. frontiersin.orgresearchgate.netnih.govnih.gov
As of a search conducted in 2024, the WHO VigiAccess database contained a significant number of ADR reports for this compound and temozolomide, totaling over 22,000 reports for both drugs combined. frontiersin.orgnih.gov Analysis of this real-world data can provide a comparative understanding of the adverse event profiles of different treatments. frontiersin.orgnih.gov For instance, the analysis indicated that this compound had a higher reporting rate for certain types of adverse events compared to temozolomide. frontiersin.orgnih.gov
While primarily focused on adverse events, real-world data analysis can also offer insights into treatment patterns, patient characteristics, and outcomes in routine clinical practice, complementing data obtained from traditional clinical trials.
Health Economic Parameters in Clinical Trials
Health economic parameters are increasingly being incorporated into clinical trial designs to assess the value and cost-effectiveness of new treatments and regimens. In clinical trials involving this compound, health economic parameters are evaluated as secondary endpoints to understand the economic impact of the treatment. nih.govnih.govuniroma1.it
For example, the LEGATO phase III trial, which is evaluating this compound with or without reirradiation for progressive glioblastoma, includes health economic parameters among its secondary endpoints. nih.govnih.govuniroma1.it This indicates an assessment of the costs associated with the treatment and potentially its impact on healthcare resources and patient quality of life from an economic perspective. nih.govnih.govuniroma1.it
Ethical Considerations in Lomustine Research
Patient Safety and Risk-Benefit Assessment in Clinical Trials
Ensuring patient safety is a paramount ethical principle in clinical trials involving Lomustine. Before initiating any clinical trial, a detailed analysis of the potential harms associated with the experimental treatment arm must be conducted. This involves considering all available data from animal studies and earlier phase human studies nih.gov. The evidence should suggest that the experimental therapy has a strong, or at minimum, a reasonable chance of providing therapeutic benefit to patients nih.gov. The severity of a disease, such as the often dismal prognosis of recurrent glioblastoma multiforme, should not be used to justify research involving an unreasonably high risk nih.gov.
A core ethical requirement in oncology randomized clinical trials is promoting the safety and interests of research participants at all times openaccessjournals.com. This includes designing a trial that can answer an important scientific question and ensuring the voluntary informed consent of participants openaccessjournals.com. Considerations during trial design involve selecting an appropriate patient population, determining the experimental regimen, and developing a monitoring plan for both common and rare toxicities to maximize participant safety throughout the trial openaccessjournals.com.
According to ICH-GCP guidelines, all clinical trials should be conducted in compliance with ethical standards, based on clear scientific proof, and the potential benefits must outweigh the risks oatext.com. A well-documented protocol is required, and trial staff should receive adequate training oatext.com. Independent data monitoring committees (IDMCs) are often in charge of the independent oversight of studies to ensure participant safety uniroma1.it.
Research Involving Vulnerable Populations (e.g., Pediatric Patients)
Research involving vulnerable populations, such as pediatric patients, requires particular ethical vigilance due to their potential inability to protect their own interests and give fully informed consent nih.govshipmangoodwin.com. Both regulatory bodies like the HHS and FDA have established special protections for child research participants nih.gov.
A broad principle for conducting pediatric drug studies is that children should not be subjected to research that is not necessary to advance knowledge relevant to child health nih.gov. Furthermore, children should not participate in studies designed or conducted in ways that predictably undermine their potential to yield such advances nih.gov. An overarching ethical question for pediatric studies is whether the expected benefit of the knowledge to be gained is reasonable in relation to the potential risk to child participants nih.gov.
In research with vulnerable groups, it is crucial to ensure that participation is informed and voluntary openaccessjournals.com. Researchers must identify challenges that may hinder vulnerable groups, including children, from providing informed consent and avoid false promises or manipulation of benefits and risks . Excluding subjects solely because they belong to a vulnerable group is considered unethical and can bias research results .
In pediatric clinical investigations, absent a prospect of direct therapeutic benefit, the research risks to which children are exposed must be low fda.gov. Children should not be disadvantaged by trial enrollment through exposure to excessive risks or by failing to receive necessary healthcare fda.gov. For vulnerable populations unable to consent, such as children, a suitable proxy is required to provide consent on their behalf fda.gov. For example, in a phase I trial of temozolomide (B1682018) and this compound in pediatric patients with high-grade gliomas, informed consent was obtained from patients, parents, or guardians, and the protocol was approved by the institutional review board (IRB) of participating institutions nih.gov.
Fertility Considerations in Research Subjects
Cancer treatments, including chemotherapy agents like this compound, can pose a significant risk to a patient's fertility cancer.orglls.org. Ethical considerations in this compound research, particularly in younger patients or those of reproductive potential, must include addressing the potential impact on fertility.
Research and expert opinion highlight that fertility and sexuality are major concerns for many people diagnosed with cancer ayacancernetwork.org.nz. Individuals who require treatment that poses a risk to future fertility must be given the opportunity to discuss this risk and available options for fertility preservation ayacancernetwork.org.nz. This discussion should occur as soon as possible after a suspected diagnosis and likely treatment plan are determined, ideally before the commencement of chemotherapy due to the risk of DNA damage ayacancernetwork.org.nz. More than one discussion may be needed to facilitate informed decision-making ayacancernetwork.org.nz.
Ethical considerations related to discussing fertility issues include the challenges associated with encouraging patients to make decisions about future fertility while coping with a new cancer diagnosis and the urgent need for treatment ayacancernetwork.org.nz. Healthcare providers have a role in supporting patients and their families in this decision-making process by fostering autonomy and encouraging consideration of personal ideals around parenthood ayacancernetwork.org.nz.
For women of childbearing potential participating in studies involving this compound, it is often required to have a negative serum pregnancy test before treatment initiation and to agree to use adequate birth control measures during the study period and for a specified time afterward uniroma1.itnih.gov. Similarly, non-sterile males may be required to avoid sperm donation for the duration of the study and a period following treatment uniroma1.it.
Fertility counseling should be offered to all individuals of young reproductive age early in their cancer trajectory mdpi.com. The choice of fertility preservation strategy depends on various factors, including age, type of gonadotoxic treatment, timing of chemotherapy, partner status, and risks related to the technique nih.gov. It is crucial to inform patients clearly about the expected results and risks of fertility preservation procedures nih.gov. While hormonal stimulation for fertility preservation appears not to increase the risk of cancer recurrence, this risk remains a significant concern for patients and can influence decisions about future parenthood mdpi.com.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to investigate Lomustine’s molecular mechanisms in glioblastoma models?
- Answer: Studies employ in vitro assays (e.g., U87-MG cell line) to assess apoptosis via flow cytometry and gene expression profiling (e.g., P16, CDK4/6) using qRT-PCR or Western blot. Cell cycle arrest (G2/M phase) is quantified via propidium iodide staining . Animal models validate these mechanisms by analyzing tumor regression and survival outcomes in xenografts .
Q. What validated analytical methods ensure reliable quantification of this compound in pharmaceutical formulations?
- Answer: Reverse-phase HPLC (Agilent C18 column, 50:50 acetonitrile-water mobile phase, 230 nm detection) is optimized for this compound quantification. Validation per ICH guidelines includes linearity (R² >0.99), accuracy (98.33% recovery), and precision (RSD <2%). System suitability tests confirm resolution (>2.0) and retention time (<15 min) .
Q. How is this compound integrated into clinical trial designs for newly diagnosed glioblastoma?
- Answer: The Stupp protocol combines this compound with radiotherapy (60 Gy over 6 weeks) and adjuvant temozolomide. Survival endpoints (median OS: 14.6 vs. 12.1 months) and hematologic toxicity (grade 3/4: 7%) are monitored. Stratification by MGMT methylation status is critical for prognostic analysis .
Advanced Research Questions
Q. How can kinetic modeling improve continuous flow synthesis of this compound?
- Answer: Carbamylation and nitrosation steps are modeled using third-order irreversible rate laws and equilibrium-based mechanisms. Computational tools (e.g., DFT) validate reaction pathways, while parameter estimation optimizes reactor design (flow rates, residence times). This reduces production costs and enhances scalability .
Q. What methodologies resolve contradictions in survival outcomes from this compound combination therapies?
- Answer: Meta-analyses of phase II/III trials (e.g., EORTC 26101) compare progression-free survival (PFS: 4.2 vs. 1.5 months) and overall survival (OS: 9.1 vs. 8.6 months). Confounding factors include patient stratification (MGMT status), endpoint selection (OS vs. PFS), and toxicity profiles (63.6% grade 3–5 adverse events in combination therapy) .
Q. How are in vitro models designed to study this compound resistance mechanisms?
- Answer: Resistance is induced via chronic exposure to sublethal this compound doses in glioblastoma cell lines. Transcriptomic profiling identifies upregulated DNA repair genes (e.g., MGMT) or efflux transporters. Co-culture systems with astrocytes mimic the tumor microenvironment’s role in chemoresistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
